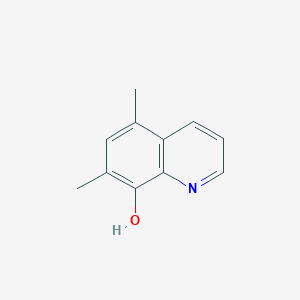

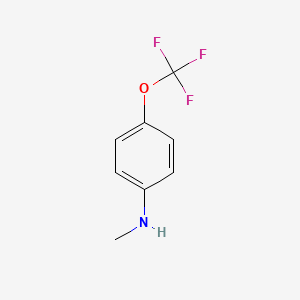

(Z)-4-(2,4-二甲基苯胺基)-4-氧代丁-2-烯酸

描述

Molecular Structure Analysis

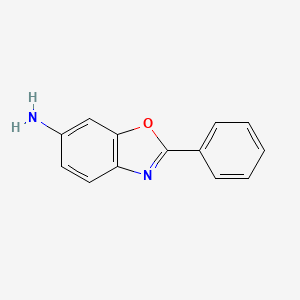

The molecular structure of this compound would likely show conjugation, or overlapping p-orbitals, between the carbonyl group, the carbon-carbon double bond, and the aromatic ring. This conjugation can have significant effects on the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions like esterification or amide formation, and the aniline group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in strong hydrogen bonding, affecting the compound’s solubility and boiling point. The compound’s aromatic ring could contribute to its UV-visible absorption spectrum .科学研究应用

晶体学性质

对相关化合物的晶体学性质进行研究,如N-苯基马来酰胺酸,揭示了这些分子的平面性质以及它们形成分子内氢键的能力,这对于理解它们的反应性和与其他分子的相互作用至关重要(Lo & Ng, 2009)。

合成化学应用

一个重要的应用领域是在合成生物活性化合物中。例如,4-(杂)芳基-4-氧代丁-2-烯酸衍生物可作为这些化合物的构建块。一项研究突出了一种有效的合成这些构建块的方法,结合了微波辅助和钇三氟酸盐催化剂以实现快速制备(Tolstoluzhsky et al., 2008)。

生物相互作用和活性

进一步的研究探讨了这些化合物与生物实体的相互作用。例如,合成和表征4-(5-氯-2-羟基苯氨基)-4-氧代丁-2-烯酸为其在DNA相互作用、细胞毒性、抗肿瘤和抗氧化活性方面的潜力提供了见解,表明其作为抗肿瘤药物的实用性(Sirajuddin et al., 2015)。

抗菌应用

还探索了相关化合物的抗菌性质。例如,关于甲基(2Z)-4-芳基-2-{4-[(4,6-二甲基嘧啶-2-基)磺酰基]苯氨基}-4-氧代丁-2-烯酸酯及其银盐的抗菌活性研究表明其在抗菌应用中的潜在用途(Gein et al., 2020)。

杂环化学

源自(Z)-4-(2,4-二甲基苯胺基)-4-氧代丁-2-烯酸的化合物在杂环化学中起着重要作用,可以合成具有潜在抗菌活性的新型杂环系统。这包括芳基丙烯酸、吡啶酮和呋喃酮衍生物的开发,为制药开发提供了新途径(El-hashash et al., 2015)。

未来方向

属性

IUPAC Name |

(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSWFYKQDVWJSU-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801190347 | |

| Record name | 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-68-1 | |

| Record name | 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7253-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC64750 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B1300840.png)

![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)

![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)

![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)